Dihydrokaempferol is commonly derived from plants in the family of Rosaceae, as well as other species like sweet potatoes and various herbs. It is synthesized in plants through the flavonoid biosynthetic pathway, starting from L-phenylalanine and proceeding through several enzymatic transformations involving phenylpropanoid-related enzymes .
Dihydrokaempferol belongs to the flavonoid class of polyphenolic compounds. It is categorized under the dihydroflavonols, which are characterized by the presence of two hydrogen atoms on the flavone structure. Its chemical formula is C15H14O7, and it exhibits a molecular weight of approximately 286.27 g/mol.
The biosynthesis of dihydrokaempferol begins with L-phenylalanine, which undergoes deamination by phenylalanine ammonia-lyase to produce cinnamic acid. This compound is then converted into coumaroyl-CoA by the action of cinnamate-4-hydroxylase and 4-coumarate-CoA ligase. The subsequent steps involve the activity of chalcone synthase and chalcone isomerase to produce naringenin, which is then hydroxylated by flavanone-3-hydroxylase to yield dihydrokaempferol .
Recent studies have optimized fermentation conditions for producing dihydrokaempferol using yeast strains such as Saccharomyces cerevisiae. By manipulating nutrient concentrations and fermentation parameters, researchers have achieved significant yields of dihydrokaempferol, with reported production levels reaching up to 146.08 mg/L under optimal conditions .
The molecular formula for dihydrokaempferol is , with a molar mass of approximately 286.27 g/mol. The compound exhibits specific UV absorbance characteristics that can be utilized for quantification in analytical chemistry.
Dihydrokaempferol can undergo various chemical reactions typical of flavonoids, including oxidation, reduction, and glycosylation. One notable reaction involves its conversion to dihydromyricetin through further hydroxylation processes catalyzed by specific enzymes such as flavonoid 3'-hydroxylase .
In laboratory settings, the synthesis of dihydrokaempferol can be achieved through enzymatic reactions using recombinant enzymes or through chemical synthesis methods involving protective group strategies to ensure regioselectivity during hydroxylation .
The biological activity of dihydrokaempferol is primarily attributed to its ability to scavenge free radicals, thereby exerting antioxidant effects. Additionally, it may modulate various signaling pathways involved in inflammation and cancer progression by influencing gene expression related to cell survival and apoptosis .
Research indicates that dihydrokaempferol can inhibit certain pro-inflammatory cytokines and has shown potential in reducing oxidative stress markers in cellular models. These properties suggest its utility in developing nutraceuticals aimed at preventing chronic diseases.
Dihydrokaempferol typically appears as a yellowish crystalline solid. It has a melting point that varies based on purity but generally falls within the range of 200-210 °C.
Relevant analyses indicate that dihydrokaempferol exhibits significant antioxidant capacity as measured by various assays (e.g., DPPH scavenging activity) .
Dihydrokaempferol has several applications in scientific research:
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